Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-

Description

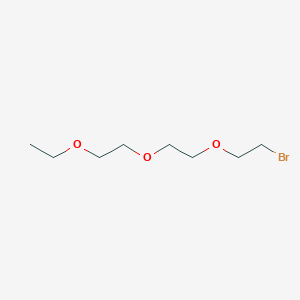

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- (C₈H₁₇BrO₃) is a brominated diether compound characterized by a central ethane backbone substituted with a 2-bromoethoxy group and a 2-ethoxyethoxy group. It serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine atom’s leaving group capability. Its synthesis typically involves Williamson etherification or Appel reactions, as seen in related compounds .

Properties

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-ethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYATEXXIQWZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | K₂CO₃ (23.2 g per 5.7 g substrate) |

| Temperature | Reflux (~82°C) |

| Duration | 4 hours |

| Yield | 89% |

The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic bromoethane. Post-reaction workup involves solvent distillation, dichloromethane extraction, and silica gel chromatography.

Phosphorus Tribromide-Mediated Bromination

Phosphorus tribromide (PBr₃) enables direct bromination of ethoxyethoxy ethanol precursors. A representative procedure from ChemicalBook details:

Key Process Metrics

-

Side Products : <5% dialkylated byproducts (GC-MS data)

-

Workup : Ice-water quench, NaHCO₃ neutralization, diethyl ether extraction

This method favors small-scale synthesis (<25 mL reaction volume) due to exothermic risks. Industrial adaptations incorporate continuous flow reactors to mitigate thermal runaway.

Phase-Transfer Catalyzed Alkylation

A patent from CN103664538A demonstrates scalable production using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Optimized Protocol

-

Alkylation :

-

Purification :

This method reduces reaction time from 14 hours (conventional methods) to 6 hours while maintaining stoichiometric efficiency.

Comparative Analysis of Methodologies

| Method | Scale Suitability | Yield (%) | Purity (%) | Energy Intensity |

|---|---|---|---|---|

| K₂CO₃-Mediated | Lab (5–25 g) | 89 | 95 | Moderate |

| PBr₃ Bromination | Microscale | 78 | 90 | High |

| Phase-Transfer | Industrial | 70.5 | 99 | Low |

Key Observations :

-

K₂CO₃ Method : Optimal for rapid, moderate-yield synthesis but generates aqueous waste requiring neutralization.

-

PBr₃ Approach : Limited by PBr₃'s moisture sensitivity and corrosivity, necessitating strict inert conditions.

-

Phase-Transfer : Enables water-toluene biphasic reactions, simplifying product isolation at scale.

Mechanistic Insights and Side Reactions

All methods share a common bromoalkylation pathway:

-

Base Deprotonation :

-

Nucleophilic Attack :

Competing Reactions :

Industrial-Scale Process Design

For metric-ton production, the phase-transfer method offers distinct advantages:

Process Flow Diagram

-

Reactor Charge :

-

2-(2-Ethoxyethoxy)ethanol (1.5 tons)

-

Toluene (3.0 tons)

-

TBAB (75 kg)

-

-

Bromination :

-

Feed 1,2-dibromoethane (1.8 tons) over 2 hours

-

Maintain 75°C with jacket cooling

-

-

Phase Separation :

-

Settle for 30 minutes

-

Organic phase yield: 2.2 tons crude product

-

-

Purification :

Economic Factors :

-

Raw Material Cost: $12,300/ton (2025 estimate)

-

Energy Consumption: 850 kWh/ton product

| Waste Type | Treatment Method |

|---|---|

| Aqueous Br⁻ | AgNO₃ precipitation |

| Organic Solvents | Distillation recovery |

| Spent Catalyst | Incineration with scrubbers |

Regulatory compliance mandates bromide ion levels <50 ppm in effluent discharges.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 15-minute reaction times using:

Chemical Reactions Analysis

Types of Reactions

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form simpler ethane derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium carbonate, or other nucleophiles in an aqueous or organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of ethane derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of simpler ethane derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- serves as a versatile building block in the synthesis of pharmaceuticals. Its bromine substituents allow for nucleophilic substitutions, making it useful in the development of various therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer compounds, researchers utilized ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- to synthesize modified benzoates. The compound was reacted with methyl 3-fluoro-4-hydroxybenzoate under reflux conditions using acetonitrile as a solvent. The reaction yielded a high purity product with an overall yield of 89% after purification processes including flash chromatography and recrystallization .

Polymer Chemistry

This compound is also employed in the synthesis of polymeric materials, particularly in the development of polyethylene glycol (PEG) derivatives. The presence of ethylene glycol units enhances solubility and biocompatibility.

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- has applications in surface modification techniques. Its functional groups allow for the attachment to various substrates, enhancing surface properties such as hydrophilicity and biocompatibility.

Case Study: Improving Biocompatibility of Implants

In a research project aimed at improving the biocompatibility of medical implants, this compound was used to modify titanium surfaces. The treatment resulted in increased protein adsorption and cell adhesion compared to untreated surfaces, demonstrating its potential for enhancing implant performance .

Synthesis of Functionalized Materials

The compound can be utilized to synthesize functionalized materials that have applications in sensors and catalysis due to its reactive bromine atoms.

Data Table: Comparison of Functionalized Materials

| Material Type | Synthesis Method | Application |

|---|---|---|

| Functionalized Silica | Grafting with bromo compounds | Catalytic supports |

| Polymer Nanocomposites | Incorporation into polymer matrix | Sensors |

Mechanism of Action

The mechanism of action of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- involves its reactivity with various molecular targets The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally similar brominated ethers and glycol derivatives (Table 1):

Key Observations :

- The target compound’s ethoxyethoxy group enhances hydrophobicity compared to the methoxyethoxy analog (C₇H₁₅BrO₃) .

- 1-Bromo-2-ethoxyethane (C₄H₉BrO) is simpler but less reactive in multi-step syntheses due to fewer ether linkages .

- 2-Bromo-1,1-diethoxyethane (C₆H₁₃BrO₂) exhibits higher electrophilicity at the brominated carbon due to adjacent ethoxy groups .

Physical Properties

Boiling points and solubility vary significantly (Table 2):

*Estimated based on molecular weight trends.

†Purity reported for analogous synthesis in .

Key Observations :

- Longer ethoxy chains increase molecular weight and boiling points compared to methoxy analogs.

- Brominated compounds generally exhibit lower solubility in polar solvents due to halogenated hydrophobic groups.

Reactivity:

Biological Activity

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, also known as 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, is a brominated derivative of polyethylene glycol with potential applications in pharmaceutical development and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₈H₁₆Br₂O₃

- Molecular Weight : 320.02 g/mol

- CAS Number : 31255-26-2

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is characterized by a complex structure that includes multiple ethoxy groups and bromine substituents, which may influence its biological interactions.

Synthesis

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- typically involves the bromination of ethylene glycol derivatives. A common method includes the reaction of triethylene glycol monomethyl ether with thionyl bromide in dichloromethane, followed by purification through flash silica chromatography .

Antiviral Properties

Recent studies indicate that compounds similar to Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- exhibit antiviral activities. For instance, derivatives have shown efficacy against various viruses by inhibiting replication and entry into host cells. The compound's structure suggests potential interactions with viral proteins or cellular receptors critical for viral entry and replication .

Cytotoxicity and Safety Profile

Safety assessments reveal that Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can cause skin irritation and has flammable properties . Understanding its cytotoxicity is essential for evaluating its therapeutic potential. In vitro studies are necessary to determine the compound's effects on human cell lines to establish a safe dosage range.

Microbial Interactions

Research on biohybrid microswimmers loaded with antibiotic cargo indicates that similar ethylene glycol derivatives can be functionalized to combat bacterial infections effectively. These findings suggest that Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- could potentially serve as a carrier for antimicrobial agents, enhancing their delivery and efficacy against resistant strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆Br₂O₃ |

| Molecular Weight | 320.02 g/mol |

| CAS Number | 31255-26-2 |

| Antiviral Activity | Potentially effective |

| Cytotoxicity | Causes skin irritation |

| Synthesis Method | Bromination of ethylene glycol derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, and how can purity be validated?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, in the synthesis of azobenzene sulfonate surfactants, 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane (CAS 72593-77-2) reacts with sodium 4-hydroxyazobenzene-4'-sulfonate hydrate in DMF with K₂CO₃ as a base at 100°C for 48 hours . Purification involves filtration, solvent evaporation, and flash column chromatography (CHCl₃:MeOH = 10:1). Purity can be confirmed via HPLC or GC-MS, with spectral matching to databases like NIST (e.g., IR, mass spectra) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodology : Key techniques include:

- Mass Spectrometry (MS) : Compare fragmentation patterns to NIST reference data (e.g., NIST MS #153048 for brominated ethers) .

- Infrared (IR) Spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and alkyl bromide (C-Br, ~500–600 cm⁻¹) stretches .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve ether and bromoethyl group signals. Discrepancies in boiling points (e.g., 339.7 K at 0.024 bar ) may arise from pressure variations; cross-check with vapor pressure equations.

Q. What are the storage and stability considerations for this compound?

- Methodology : Store at 2–8°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation. Monitor for bromine liberation via periodic TLC or UV-Vis analysis .

Advanced Research Questions

Q. How can this compound be functionalized for biomaterial applications, such as gene delivery systems?

- Methodology : The bromine atom serves as a reactive site for quaternization or nucleophilic substitution. For example, in lipid-polymer hybrid systems, it reacts with amines (e.g., oleoyl ester derivatives) to form cationic lipids. Challenges include avoiding hydrolysis during purification (e.g., silica-induced degradation ). Use anhydrous conditions and low-temperature chromatography (e.g., MeOH/CHCl₃ at 0°C) .

Q. What strategies enable the use of this compound in supramolecular polymer synthesis?

- Methodology : As a bis-electrophile, it participates in Williamson ether synthesis to form polymers. For instance, reacting with diols or dithiols under basic conditions (e.g., K₂CO₃ in DMF) yields polyethers. Control polymer architecture (e.g., linear vs. branched) by adjusting stoichiometry and reaction time . Challenges include side reactions (e.g., cyclization); mitigate via slow monomer addition .

Q. How can downstream derivatives like crown ethers be synthesized from this compound?

- Methodology : React with ethylene glycol derivatives under templated conditions. For example, 1,11-dibromo-3,6,9-trioxaundecane (CAS 31255-26-2), a related compound, forms crown ethers via cyclization with metal ions (e.g., K⁺). Optimize cyclization efficiency using high-dilution techniques .

Q. What analytical approaches resolve contradictions in reported boiling points or spectral data?

- Methodology : Cross-reference experimental data with computational models (e.g., COSMO-RS for boiling points ). For spectral conflicts, validate via 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Discrepancies in CAS 72593-77-2’s molecular weight (227.10 vs. 183.04 in similar compounds ) may stem from isomerism; use X-ray crystallography for unambiguous confirmation .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require controlled exothermic conditions (e.g., reflux with stirring ≥500 rpm) to prevent side products .

- Toxicity Handling : Use fume hoods and PPE due to alkyl bromide’s lachrymatory effects .

- Data Reproducibility : Adhere to IUPAC naming (e.g., "1-bromo-2-(2-ethoxyethoxy)ethane" ) to avoid ambiguities in literature comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.